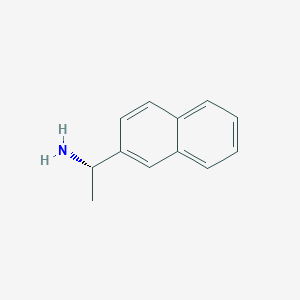

(S)-1-(Naphthalen-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYYLCXQKCYQX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360915 | |

| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-62-0 | |

| Record name | (-)-1-(2-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-(Naphthalen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(Naphthalen-2-yl)ethanamine is a chiral amine of significant interest in the fields of stereochemistry and pharmaceutical development. Its primary application lies in its use as a chiral resolving agent, facilitating the separation of racemic mixtures of acidic compounds. The efficacy of such resolutions is intrinsically linked to the distinct physical properties of the diastereomeric salts formed, which in turn are influenced by the properties of the amine itself. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a visualization of its application in chiral resolution.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and the successful execution of stereoselective syntheses. The data presented below has been compiled from various sources to provide a comparative overview.

Quantitative Physical Properties

| Property | Value | Notes |

| Molecular Weight | 171.24 g/mol [1][2] | |

| Physical Form | Solid[2] | White to light yellow solid. |

| Melting Point | 53 °C[3] | For the (S)-enantiomer. The racemic mixture has a reported melting point of 23 °C. |

| Boiling Point | 143 °C[3] | The racemic mixture has a reported boiling point of 301.0 ± 11.0 °C at 760 mmHg. |

| Optical Rotation, [α]D²⁰ | -21 ± 1° | c = 1% in methanol.[2] |

| Solubility | Soluble in chloroform and ethanol. Insoluble in water. | Qualitative data. |

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable application of this compound in research and development. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of this compound is determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Measurement of Optical Rotation

The specific rotation of this compound is a measure of its optical activity and is determined using a polarimeter.

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound is dissolved in a precise volume of a suitable solvent (e.g., methanol) in a volumetric flask to achieve a known concentration (c), typically expressed in g/100 mL.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.

-

Sample Measurement: The prepared solution is carefully transferred to the polarimeter cell, ensuring no air bubbles are present in the light path. The cell is then placed in the polarimeter.

-

Angle of Rotation Measurement: The analyzer of the polarimeter is rotated until the light intensity is at a minimum (or maximum, depending on the instrument design). The observed angle of rotation (α) is recorded.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Application in Chiral Resolution: A Workflow

This compound is a cornerstone in the classical resolution of racemic acids. The process hinges on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

Caption: Chiral Resolution Workflow.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, essential for its effective use in research and drug development. The methodologies outlined for the determination of these properties, along with the visualized workflow of its primary application in chiral resolution, offer a practical framework for scientists and professionals. A thorough understanding of these fundamental characteristics is crucial for the successful stereoselective synthesis and separation of chiral molecules.

References

An In-depth Technical Guide to (S)-1-(Naphthalen-2-yl)ethanamine: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(Naphthalen-2-yl)ethanamine is a chiral aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its unique structural and stereochemical properties make it a valuable building block for the synthesis of complex chiral molecules and a crucial resolving agent for the separation of enantiomers. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development and scientific research.

Chemical Structure and Stereochemistry

This compound, a primary amine, features a naphthalene ring system linked to an ethylamine group at the 2-position. The stereogenic center is located at the carbon atom adjacent to the amino group, giving rise to two enantiomers: (S) and (R). The (S)-enantiomer, the focus of this guide, has a specific three-dimensional arrangement of its substituents around the chiral carbon.

The IUPAC name for this compound is (1S)-1-(naphthalen-2-yl)ethan-1-amine. Its chemical structure is depicted below:

Caption: Chemical structure of this compound.

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral carbon (C1 of the ethylamine chain) are ranked. The amino group receives the highest priority, followed by the naphthalene ring, the methyl group, and finally the hydrogen atom. With the lowest priority group (hydrogen) pointing away from the viewer, the sequence of the remaining groups (amino -> naphthalene -> methyl) is in a counter-clockwise direction, hence the (S) designation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and identifying data for this compound and its related forms is presented in the tables below for easy comparison.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 23 °C (racemate) | [3] |

| Boiling Point | 301.0 ± 11.0 °C at 760 mmHg (racemate) | [3] |

| Specific Rotation [α]D²⁰ | -21 ± 1° (c = 1% in methanol) |

Table 2: Identification Numbers

| Compound | CAS Number | PubChem CID |

| This compound | 3082-62-0 | 3857145 |

| (R)-1-(Naphthalen-2-yl)ethanamine | Not explicitly found | 3857145 |

| Racemic 1-(Naphthalen-2-yl)ethanamine | 1201-74-7 | 3857145 |

| This compound HCl | 1630984-19-8 | Not explicitly found |

Table 3: Spectroscopic Data

| Technique | Data for this compound |

| ¹H NMR | A ¹H NMR spectrum is available, though detailed assignments require further analysis. |

| ¹³C NMR | Data not readily available for the specific (S)-2-isomer. |

| FT-IR | Data not readily available for the specific (S)-2-isomer. IR spectra for related naphthalene compounds show characteristic peaks for aromatic C-H and C=C stretching, as well as N-H stretching for the amine group.[4] |

| Mass Spectrometry | Data not readily available for the specific (S)-2-isomer. The mass spectrum of the 1-naphthyl isomer shows a molecular ion peak corresponding to its molecular weight.[5] |

Experimental Protocols

Detailed methodologies for the synthesis and resolution of 1-(naphthalen-2-yl)ethanamine are crucial for its practical application.

Synthesis of Racemic 1-(Naphthalen-2-yl)ethanamine via Reductive Amination of 2-Acetylnaphthalene

A common route to the racemic amine is through the reductive amination of 2-acetylnaphthalene.

Protocol:

-

Oxime Formation:

-

Dissolve 1-(naphthalen-2-yl)ethanone (1 equivalent) in ethanol in a round-bottom flask.[6]

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and a suitable base such as sodium acetate or pyridine (2 equivalents).[6]

-

Add the aqueous hydroxylamine solution to the ethanolic ketone solution.[6]

-

Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature and add cold water to precipitate the crude 1-(naphthalen-2-yl)ethanone oxime.[6]

-

Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime.[6]

-

-

Reduction of the Oxime:

-

The purified oxime is then reduced to the corresponding amine. A variety of reducing agents can be employed, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation.

-

For catalytic hydrogenation, the oxime is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to hydrogen gas in the presence of a catalyst (e.g., Raney nickel or palladium on carbon) at elevated pressure and temperature.

-

After the reaction is complete (monitored by TLC or GC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude racemic 1-(naphthalen-2-yl)ethanamine.

-

Purification can be achieved by distillation under reduced pressure or by column chromatography.

-

Chiral Resolution of Racemic 1-(Naphthalen-2-yl)ethanamine using L-(-)-Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used method.[7]

Protocol:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 1-(naphthalen-2-yl)ethanamine (1.0 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle heating.[7]

-

In a separate flask, dissolve L-(-)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.[7]

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in a refrigerator or an ice bath can enhance crystallization.[7]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration. This solid will be enriched in one of the diastereomers (e.g., the (S)-amine-L-tartrate salt).

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Free (S)-Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a base, such as a 2 M sodium hydroxide solution, until the pH is basic (pH > 10) to deprotonate the amine and break the salt.

-

Extract the liberated free this compound with an organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-amine.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value.

-

Visualizations

Diagrams illustrating key processes provide a clearer understanding of the underlying principles.

Synthesis Pathway of this compound

Caption: Synthesis and resolution of this compound.

Workflow for Chiral Resolution via Diastereomeric Salt Formation

Caption: Chiral resolution workflow.

Applications in Drug Development and Research

This compound and its analogs have shown potential in various areas of drug development and research.

-

Chiral Building Block: It serves as a key chiral precursor in the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The defined stereochemistry of the amine is transferred to the final product, which is crucial for its pharmacological activity.

-

Chiral Resolving Agent: Due to its ability to form diastereomeric salts with racemic acids, it can be used to separate enantiomers of acidic compounds.[8]

-

Pharmacological Activity: Compounds with a similar naphthylethylamine scaffold have been reported to interact with neurotransmitter systems, potentially acting as monoamine reuptake inhibitors or modulators of adrenergic and dopaminergic receptors.[9] This suggests potential applications in the development of treatments for neurological and psychiatric disorders. The interaction with monoamine transporters is a key mechanism for many antidepressant and stimulant drugs.

Interaction with Monoamine Transporters

The putative interaction of this compound with monoamine transporters (MATs) like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is of significant interest. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, which can have various therapeutic effects.[10]

Caption: Inhibition of monoamine reuptake.

Conclusion

This compound is a fundamentally important chiral molecule with a well-defined structure and stereochemistry. Its utility as a chiral building block and resolving agent underscores its significance in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. The detailed protocols for its synthesis and resolution provided in this guide offer a practical framework for its preparation and use in a laboratory setting. Further investigation into its specific interactions with biological targets, such as monoamine transporters, may unveil new therapeutic applications for this versatile compound and its derivatives.

References

- 1. 1-(Naphthalen-2-yl)ethan-1-amine | C12H13N | CID 3857145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. (S)-(-)-α-(1-Naphthyl)ethylamine [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Enantiomerically Pure (S)-1-(Naphthalen-2-yl)ethanamine: A Technical Guide

Introduction

(S)-1-(Naphthalen-2-yl)ethanamine is a pivotal chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereospecific presentation is crucial for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the principal methodologies for obtaining this compound in high enantiomeric purity. The guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Three primary strategies are discussed: asymmetric synthesis, chiral resolution of a racemic mixture, and enzymatic kinetic resolution. Each section details the underlying principles, experimental protocols, and comparative data to aid in the selection of the most suitable method for a given application.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer from a prochiral precursor, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. A prominent approach is the asymmetric reduction of 2-acetonaphthone or its derivatives.

Asymmetric Hydrogenation of 2-Acetonaphthone Oxime

A highly effective method involves the asymmetric hydrogenation of the oxime of 2-acetonaphthone using a chiral catalyst. This approach provides the target amine in high yield and enantiomeric excess.

Quantitative Data

| Method | Catalyst | Substrate | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Asymmetric Hydrogenation | Chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II) | 1-(Naphthalen-2-yl)ethanone oxime | Isopropanol | 96 | 96.1 |

Experimental Protocol

-

Oxime Formation: To a solution of 2-acetonaphthone in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and precipitate the oxime by adding water. Filter and dry the solid 1-(naphthalen-2-yl)ethanone oxime.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve 1-(naphthalen-2-yl)ethanone oxime (1 equivalent) in isopropanol.

-

Add the chiral catalyst, chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II) (catalyst loading may vary, typically 0.1-1 mol%).

-

Add a reducing agent, such as ammonium formate (e.g., 3 equivalents).

-

Purge the reactor with nitrogen and then pressurize with hydrogen gas (pressure may vary, e.g., 50-100 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by HPLC.

-

Upon completion, carefully depressurize the reactor.

-

Work-up and Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Adjust the pH of the aqueous layer to basic (e.g., pH 9-10) with a sodium carbonate solution. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography to yield the enantiomerically pure amine.

Logical Relationship Diagram

Caption: Asymmetric synthesis of this compound.

Chiral Resolution of Racemic 1-(Naphthalen-2-yl)ethanamine

Chiral resolution is a classical and robust method for separating enantiomers. It involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Resolution with L-(+)-Tartaric Acid

Using L-(+)-tartaric acid as the resolving agent, the (S)-amine forms a more soluble diastereomeric salt, which remains in the mother liquor, while the (R)-amine salt preferentially crystallizes.

Quantitative Data

| Method | Resolving Agent | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Chiral Resolution | L-(+)-Tartaric Acid | Methanol/Water | (S)-amine (from mother liquor) | >30 | >95 |

Experimental Protocol

-

Diastereomeric Salt Formation: In a flask, dissolve racemic 1-(naphthalen-2-yl)ethanamine (1 equivalent) in a suitable solvent mixture, such as methanol and water.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in the same solvent mixture, with gentle heating if necessary.

-

Add the tartaric acid solution to the amine solution and stir. The diastereomeric salt of the (R)-enantiomer will start to precipitate.

-

Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization.

-

Isolation of (S)-Enantiomer from Mother Liquor: Filter the mixture to collect the crystalline (R)-1-(naphthalen-2-yl)ethanamine L-(+)-tartrate salt. The filtrate (mother liquor) is now enriched with the (S)-enantiomer.

-

Liberation of the Free (S)-Amine: Transfer the mother liquor to a separatory funnel.

-

Add a base, such as a 2 M sodium hydroxide solution, dropwise with stirring until the solution is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.

-

Extract the liberated (S)-amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation to obtain the enantiomerically enriched (S)-amine. The enantiomeric excess can be further improved by recrystallization if necessary.

Experimental Workflow Diagram

Caption: Chiral resolution of racemic 1-(Naphthalen-2-yl)ethanamine.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Typically, a lipase is used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from its acylated counterpart.

Lipase-Catalyzed Resolution

Novozym 435, an immobilized form of Candida antarctica lipase B, is a highly effective catalyst for the kinetic resolution of racemic 1-(naphthalen-2-yl)ethanamine. In the presence of an acyl donor, the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

Quantitative Data

| Method | Enzyme | Acyl Donor | Solvent | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Enzymatic Kinetic Resolution | Novozym 435 | 4-Chlorophenyl valerate | Toluene | (S)-amine | ~50 | >99 |

Experimental Protocol

-

Reaction Setup: In a suitable flask, dissolve racemic 1-(naphthalen-2-yl)ethanamine (1 equivalent) in toluene.

-

Add the acyl donor, 4-chlorophenyl valerate (approximately 0.5-0.6 equivalents).

-

Add Novozym 435 (the amount will vary depending on the activity of the enzyme batch, typically 10-50% by weight of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 40°C).

-

Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining amine and the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted (S)-amine.

-

Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains the unreacted (S)-amine and the acylated (R)-amine.

-

To separate the two, an acid-base extraction can be performed. Add dilute hydrochloric acid to the filtrate to protonate the (S)-amine, making it water-soluble.

-

Separate the aqueous layer (containing the (S)-amine hydrochloride) from the organic layer (containing the (R)-amide).

-

Isolation of (S)-Amine: Wash the organic layer with water. The combined aqueous layers are then made basic (pH > 10) with a sodium hydroxide solution to liberate the free (S)-amine.

-

Extract the (S)-amine with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

Experimental Workflow Diagram

Caption: Enzymatic kinetic resolution of 1-(Naphthalen-2-yl)ethanamine.

(S)-1-(Naphthalen-2-yl)ethanamine CAS number and identifiers

An In-depth Technical Guide to (S)-1-(Naphthalen-2-yl)ethanamine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral amine crucial in stereoselective synthesis and pharmaceutical development. It serves as a vital chiral resolving agent, a versatile building block for complex molecular architectures, and a precursor for novel chiral ligands and organocatalysts.[1] This document details its chemical identifiers, physical properties, key experimental protocols for its synthesis and resolution, and its significant applications in research and industry.

Chemical Identifiers and Properties

This compound is a chiral compound distinguished by a naphthalene group attached to an ethylamine backbone at the stereogenic center. Its enantiomeric purity is critical for its applications in asymmetric synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3082-62-0[2] |

| Molecular Formula | C₁₂H₁₃N[2] |

| IUPAC Name | (1S)-1-(naphthalen-2-yl)ethan-1-amine[2] |

| Synonyms | (S)-(-)-1-(2-Naphthyl)ethylamine, (S)-1-(2-Naphthyl)ethanamine, (S)-(-)-α-Methyl-2-naphthalenemethylamine[2] |

| PubChem Substance ID | 57652267 |

| MDL Number | MFCD00085366 |

| InChI Key | KHSYYLCXQKCYQX-VIFPVBQESA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 171.24 g/mol [3] |

| Appearance | Solid[2] |

| Purity | ≥99.0% (sum of enantiomers, GC) |

| Optical Activity | [α]20/D −21±1°, c = 1% in methanol |

| Melting Point | 23 °C[4] |

| Boiling Point | 301.0 ± 11.0 °C at 760 mmHg[4] |

| Flash Point | 144.3 ± 11.5 °C[4] |

Experimental Protocols

The synthesis of enantiomerically pure this compound is paramount for its effective use. The following sections detail the primary methods for its preparation and purification.

A highly effective method for synthesizing the (S)-enantiomer involves the asymmetric reduction of the prochiral ketone, 2-acetonaphthone. This process establishes the desired stereocenter early in the synthetic sequence.[1]

Methodology:

-

Asymmetric Reduction: 2-acetonaphthone is reduced to the corresponding chiral alcohol, (S)-1-(naphthalen-2-yl)ethanol. This is typically achieved through catalytic asymmetric hydrogenation using a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand.[1]

-

Alcohol Activation: The hydroxyl group of the resulting (S)-alcohol is converted into a good leaving group, for instance, by mesylation or tosylation.

-

Nucleophilic Substitution: The activated alcohol is then treated with an azide source (e.g., sodium azide) to form an alkyl azide.

-

Reduction to Amine: Finally, the azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation to yield this compound.

Chiral resolution is a classical and widely used method to separate enantiomers from a racemic mixture. This technique leverages the formation of diastereomeric salts with differing solubilities.[1]

Methodology:

-

Diastereomeric Salt Formation: A racemic mixture of 1-(naphthalen-2-yl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, is added to the solution. The reaction forms a pair of diastereomeric salts: (S)-amine·L-tartrate and (R)-amine·L-tartrate.[1]

-

Fractional Crystallization: The (S)-amine · L-tartrate salt is typically the less soluble diastereomer and selectively crystallizes from the solution upon cooling or concentration.[1]

-

Isolation and Purification: The crystallized salt is isolated by filtration. To achieve high enantiomeric purity, one or more recrystallization steps may be performed.[1]

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid. This liberates the free this compound, which is then extracted with an organic solvent and purified.[1]

The enantiomeric purity of the final product is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for its determination.

Methodology:

-

Sample Preparation: A dilute solution of the amine is prepared in the mobile phase.

-

Chromatographic System: An HPLC system equipped with a chiral column, such as a Daicel Chiralcel OD-H, is used.[5]

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and 2-propanol (e.g., 80:20 or 95:5), is employed.[5]

-

Detection: A UV detector set to a wavelength where the naphthalene moiety absorbs strongly (e.g., 254 nm) is used for detection.[5]

-

Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Applications in Drug Development and Research

The utility of this compound stems from its defined stereochemistry, which is leveraged in various aspects of asymmetric synthesis.

This amine is frequently employed to resolve racemic mixtures of chiral carboxylic acids. The principle relies on the differential physical properties of the diastereomeric salts formed.

This compound serves as a valuable chiral synthon in the total synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs).[1] Its incorporation into a synthetic route allows for the precise installation of a stereocenter, which can direct the stereochemistry of subsequent reactions. It is a known precursor in the synthesis of calcimimetic agents, which are used to treat hyperparathyroidism.[6]

The amine can be readily derivatized, for instance, into Schiff bases, which can act as chiral ligands for metal catalysts. These catalysts create a chiral environment that influences the stereochemical outcome of a reaction, leading to high enantioselectivity in the formation of the desired product.[1]

Potential Pharmacological Relevance

While direct studies on the signaling pathways of this compound are not extensively documented in the initial literature search, compounds with similar aromatic amine structures are known to interact with neurotransmitter systems.[7] Its R-enantiomer is noted as a key intermediate in developing drugs for neurological disorders.[8] Potential activities could include modulation of adrenergic or dopaminergic receptors or inhibition of monoamine reuptake, which are common mechanisms for drugs targeting the central nervous system.[7] Further research is required to elucidate the specific biological targets and signaling cascades associated with this compound and its derivatives.

References

- 1. This compound | 3082-62-0 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-(Naphthalen-2-yl)ethan-1-amine | C12H13N | CID 3857145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Naphthalen-2-yl)ethanamine | 1201-74-7 [sigmaaldrich.com]

- 5. (S)-(-)-1-(2-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. smolecule.com [smolecule.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of (S)-1-(Naphthalen-2-yl)ethanamine in Common Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(Naphthalen-2-yl)ethanamine, a chiral amine of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a qualitative assessment based on the compound's structural features and data from related compounds. Furthermore, it details standardized experimental protocols for determining the solubility of solid organic compounds, which can be applied to this compound.

Qualitative and Reference Solubility Data

For reference, the table below includes solubility data for naphthalene in ethanol, which shares the naphthalene core but lacks the ethylamine side chain. This data is provided for comparative purposes only and should not be considered a direct proxy for the solubility of this compound.

| Compound | Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Naphthalene | Ethanol | 288.9 | 0.0292 |

| 299.0 | 0.0422 | ||

| 308.4 | 0.0595 | ||

| 316.3 | 0.0829 | ||

| 320.2 | 0.1000 | ||

| 330.3 | 0.1816 | ||

| 336.2 | 0.2994 | ||

| 340.9 | 0.4965 |

Data for Naphthalene is sourced from the IUPAC-NIST Solubility Database and is provided as a reference for a structurally related compound.[1]

Experimental Protocols for Solubility Determination

The following section outlines a general experimental protocol for the determination of the equilibrium solubility of a solid organic compound like this compound in various solvents. This method is based on the shake-flask technique, a widely accepted method for solubility measurement.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Experimental Solubility Determination.

References

Asymmetric Synthesis of 1-(Naphthalen-2-yl)ethanamine from 2-Acetonaphthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the asymmetric synthesis of 1-(naphthalen-2-yl)ethanamine from 2-acetonaphthone. Chiral amines are pivotal building blocks in the pharmaceutical industry, and the enantioselective synthesis of 1-(naphthalen-2-yl)ethanamine is of significant interest. This document details three primary synthetic strategies: asymmetric reductive amination, asymmetric hydrogenation followed by amination, and biocatalytic transamination. For each method, experimental protocols and comparative quantitative data are presented to aid researchers in selecting and implementing the most suitable approach for their specific needs.

Asymmetric Reductive Amination

Direct asymmetric reductive amination offers a highly atom-economical and efficient one-step route to chiral primary amines from prochiral ketones. This method involves the in-situ formation of an imine from the ketone and an amine source, followed by enantioselective reduction.

Homogeneous Catalysis: Ruthenium-Catalyzed Hydrogen-Transfer Reductive Amination

A notable example of this approach utilizes a chiral ruthenium catalyst to facilitate the asymmetric transfer hydrogenation of the transiently formed imine.

Experimental Protocol:

A detailed experimental procedure for the asymmetric reductive amination of 2-acetonaphthone has been reported.[1] In a typical setup, 2-acetonaphthone (5 mmol) and ammonium formate (50 mmol) are reacted in a 15-20% solution of ammonia in methanol (20 mL). The reaction is catalyzed by [((R)-tol-binap)RuCl2] (1 mol%) at 85°C.[1] The resulting product mixture contains the desired amine and its N-formylated derivative, which is hydrolyzed to yield the final primary amine.[1]

Quantitative Data Summary:

| Catalyst | Ligand | Amine Source | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| [RuCl2(tol-binap)] | (R)-tol-binap | HCOONH4 / NH3 | MeOH | 85 | 82 | 91 (R) | [1] |

Logical Workflow:

Caption: Ruthenium-catalyzed asymmetric reductive amination workflow.

Two-Step Synthesis: Asymmetric Hydrogenation and Subsequent Amination

This strategy involves two distinct synthetic steps: the enantioselective reduction of 2-acetonaphthone to the corresponding chiral alcohol, followed by the conversion of the alcohol to the amine with retention or inversion of stereochemistry.

Asymmetric Hydrogenation of 2-Acetonaphthone

The asymmetric hydrogenation of aromatic ketones is a well-established transformation, often employing ruthenium, rhodium, or iridium catalysts with chiral ligands.

Experimental Protocol:

A general procedure for the asymmetric hydrogenation of aromatic ketones involves dissolving the substrate, 2-acetonaphthone, in an appropriate solvent such as 2-propanol. A pre-formed or in-situ generated catalyst, for example, a Ru(II) complex with a chiral diphosphine and a chiral diamine ligand, is added along with a base (e.g., t-BuOK). The reaction is then carried out under a hydrogen atmosphere.

Quantitative Data for Analogous Substrates:

Conversion of (R)-1-(Naphthalen-2-yl)ethanol to (R)-1-(Naphthalen-2-yl)ethanamine

To obtain the amine with the same stereochemistry as the starting alcohol, a method involving two sequential inversions or a retention mechanism is required. A common strategy involves the Mitsunobu reaction with a nitrogen nucleophile, which proceeds with inversion of configuration, followed by a second inversion. A more direct approach with retention of configuration can be achieved through a two-step sequence involving the formation of a sulfonate ester followed by nucleophilic substitution.

Experimental Protocol (via Sulfonate Ester):

-

Sulfonylation: The chiral alcohol, (R)-1-(naphthalen-2-yl)ethanol, is reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine to form the corresponding sulfonate ester. This reaction proceeds with retention of the stereocenter.

-

Amination: The resulting sulfonate ester is then treated with an amine source, such as ammonia, to displace the sulfonate leaving group and form the desired chiral amine. This SN2 reaction proceeds with inversion of configuration, leading to the overall retention of stereochemistry from the starting alcohol if a double inversion strategy is not employed. A patent for a related compound describes the reaction of a mesylated chiral alcohol with ammonia under pressure.

Experimental Protocol (via Mitsunobu Reaction):

The Mitsunobu reaction allows for the conversion of a secondary alcohol to an azide with inversion of configuration. The chiral alcohol is treated with hydrazoic acid (HN₃) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The resulting azide is then reduced to the primary amine, for example, via a Staudinger reaction (using PPh₃ followed by water) or by catalytic hydrogenation, which also results in an overall inversion of the alcohol's stereochemistry. To achieve retention, a starting alcohol of the opposite configuration would be required.

Logical Workflow:

References

The Versatile Chiral Amine: A Technical Guide to the Applications of (S)-1-(Naphthalen-2-yl)ethanamine

Introduction

(S)-1-(Naphthalen-2-yl)ethanamine is a chiral amine that has emerged as a valuable and versatile tool in modern organic chemistry and drug development.[1] Its rigid naphthalene backbone and stereodefined amine group make it an excellent chiral resolving agent, a reliable chiral auxiliary for asymmetric synthesis, and a key building block for the construction of complex chiral molecules, including active pharmaceutical ingredients (APIs).[1] The importance of chirality in pharmaceuticals is well-established, as the stereochemistry of a drug molecule can significantly influence its pharmacological and toxicological properties.[1] This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in resolution, asymmetric synthesis, and drug discovery, supplemented with experimental details and quantitative data.

Role as a Chiral Resolving Agent

One of the primary applications of this compound is in the resolution of racemic mixtures, particularly carboxylic acids.[1] The principle of this method lies in the formation of diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[1]

The general workflow for the resolution of a racemic carboxylic acid using this compound is depicted below:

Caption: General workflow for the resolution of a racemic carboxylic acid.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

The following is a general procedure for the resolution of a racemic carboxylic acid using this compound, based on the principles of diastereomeric salt formation.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Methanol (or another suitable solvent)

-

50% Sodium hydroxide solution

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Salt Formation: Dissolve equimolar amounts of the racemic carboxylic acid and this compound in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor contains the more soluble diastereomeric salt.

-

Liberation of the Enantiopure Acid:

-

Suspend the isolated crystals in water and add 50% sodium hydroxide solution until the salt is completely dissolved, liberating the free amine.

-

Extract the this compound with diethyl ether.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the enantiopure carboxylic acid.

-

Collect the pure enantiomer by vacuum filtration, wash with cold water, and dry.

-

-

Recovery of the Other Enantiomer: The other enantiomer of the carboxylic acid can be recovered from the mother liquor from step 3 by following a similar extraction and acidification procedure.

Application as a Chiral Auxiliary

This compound and its derivatives can serve as effective chiral auxiliaries, directing the stereochemical outcome of a reaction. The auxiliary is covalently attached to the substrate, induces diastereoselectivity in a subsequent transformation, and is then cleaved to yield the enantiomerically enriched product.

Asymmetric Synthesis of Chiral Tetraarylmethanes

A notable application is in the organocatalytic enantioselective synthesis of chiral tetraarylmethanes. In this approach, a derivative of naphthalen-2-amine acts as a practical auxiliary group to facilitate a stereoselective 1,8-conjugate addition.[2][3]

Table 1: Asymmetric Synthesis of Chiral Tetraarylmethanes using a Naphthalen-2-amine Auxiliary

| Entry | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 5da | 95 | 90 |

| 2 | 5db | 98 | 88 |

| 3 | 5ea | 91 | 84 |

| 4 | 5fa | 82 | 74 |

| 5 | 5ga | 85 | 82 |

Data sourced from a study on the organocatalytic enantioselective 1,8-addition for the synthesis of chiral tetraarylmethanes.[3]

Caption: Logical workflow for the synthesis of chiral tetraarylmethanes.

Chiral Building Block in Medicinal Chemistry

This compound is a valuable chiral building block for the synthesis of complex molecules with biological activity.[1] Its incorporation into a molecular scaffold can impart specific stereochemistry, which is often crucial for therapeutic efficacy.

Synthesis of Steviol Derivatives with Antiproliferative Activity

Derivatives of this compound have been used in the stereoselective synthesis of novel aminotriol derivatives of steviol, a natural diterpene. These compounds have been investigated for their antiproliferative activities.

Table 2: Synthesis of Steviol-based Aminoalcohols

| Entry | Amine Used | Product | Yield (%) |

| 1 | (R)-1-(2-naphthyl)ethyl | 16 | 60 |

| 2 | (S)-1-(2-naphthyl)ethyl | 17 | 56 |

Data from a study on the stereoselective synthesis and antiproliferative activity of steviol derivatives.[4]

Precursor to Biologically Active Molecules

The enantiomer, (R)-1-(naphthalen-1-yl)ethanamine, is a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism.[5] Although this guide focuses on the (S)-enantiomer from the 2-naphthyl series, the synthesis of Cinacalcet highlights the importance of chiral naphthylethylamines in pharmaceutical manufacturing. The synthesis often involves a reductive amination reaction.

Caption: Reductive amination in the synthesis of Cinacalcet.

Derivatives as Potential Therapeutic Agents

Derivatives of this compound have been investigated for their potential pharmacological activities, particularly as monoamine reuptake inhibitors.[6] These compounds can interact with neurotransmitter systems by blocking the reuptake of serotonin, norepinephrine, and/or dopamine, which is a mechanism of action for many antidepressant and anxiolytic drugs.[7]

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

Monoamine reuptake inhibitors bind to monoamine transporters (SERT, NET, DAT) in the presynaptic neuron, preventing the reabsorption of their respective neurotransmitters from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Caption: Proposed mechanism of monoamine reuptake inhibition.

This compound is a cornerstone chiral amine with broad applicability in stereoselective synthesis and medicinal chemistry. Its utility as a resolving agent provides a practical method for obtaining enantiopure compounds. As a chiral auxiliary and building block, it enables the asymmetric synthesis of complex molecules with high stereocontrol. Furthermore, its derivatives show promise as novel therapeutic agents. The continued exploration of this versatile molecule is expected to lead to the development of new and efficient synthetic methodologies and the discovery of novel drug candidates.

References

- 1. This compound | 3082-62-0 | Benchchem [benchchem.com]

- 2. CN104592037A - Synthesis method of cinacalcet - Google Patents [patents.google.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. Buy this compound hydrochloride [smolecule.com]

- 7. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of (S)-1-(naphthalen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (S)-1-(naphthalen-2-yl)ethanamine. The following sections detail the physical and chemical properties, hazard identification, safe handling protocols, emergency procedures, and disposal of this compound, tailored for a laboratory research and drug development environment.

Chemical and Physical Properties

This compound is a chiral amine that is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol [1][2][3][4][5] |

| Appearance | White solid[6] |

| Melting Point | 48 - 52 °C / 118.4 - 125.6 °F[6] |

| Boiling Point | 90 °C / 194 °F[6] |

| CAS Number | 3082-62-0[1][6] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous chemical. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][6][7]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2[6]

-

Serious Eye Damage/Eye Irritation: Category 2[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][6]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2][3][8]

Hazard Statements:

-

H319: Causes serious eye irritation.[2]

Toxicological Data:

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedure. However, the following are minimum requirements for handling this compound:

-

Eye Protection: Chemical safety goggles compliant with EN 166 (EU) or OSHA's 29 CFR 1910.133 are mandatory.[7]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[7] Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A long-sleeved laboratory coat is required.[7] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter is necessary.

Handling Procedures

-

General Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]

-

Engineering Controls: Use in a well-ventilated area.[7] Local exhaust ventilation or a chemical fume hood is highly recommended to control exposure.

-

Avoiding Contact: Avoid contact with skin, eyes, and clothing.[11]

-

Dust Formation: Avoid generating dust.[6] Use appropriate weighing and transfer techniques to minimize airborne particles.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11]

Experimental Protocols

Weighing and Transferring Solid this compound

-

Preparation:

-

Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

-

Don the appropriate PPE as described in Section 3.1.

-

Gather all necessary equipment: analytical balance, spatula, weigh boat, and receiving vessel.

-

-

Procedure:

-

Place a weigh boat on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Minimize any actions that could generate dust.

-

Record the weight.

-

Carefully transfer the solid from the weigh boat to the receiving vessel. A funnel may be used to prevent spillage.

-

Tap the weigh boat and funnel gently to ensure all the solid is transferred.

-

-

Cleanup:

-

Clean the spatula and any other contaminated reusable equipment.

-

Dispose of the weigh boat and any other disposable contaminated items as hazardous waste.

-

Wipe down the work surface in the fume hood.

-

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek medical attention if irritation persists.[7]

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, seek medical advice.[7]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[7] Seek immediate medical attention.[7]

Accidental Release Measures (Spill Cleanup)

-

Evacuation and Notification:

-

Alert others in the immediate area of the spill.

-

For a large spill, evacuate the area and contact the appropriate emergency response team.

-

-

Containment and Cleanup (for minor spills):

-

Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.

-

Prevent further dispersal of the solid.

-

Carefully sweep up the solid material, avoiding dust generation. A moistened cloth or paper towel can be used to gently wipe up the final traces of the powder.

-

Place the spilled material and all contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.

-

-

Decontamination:

-

Wipe the spill area with a damp cloth or paper towel.

-

Wash the area with soap and water.

-

Dispose of all cleaning materials as hazardous waste.

-

Disposal Considerations

All waste containing this compound, including unused product and contaminated materials, must be disposed of as hazardous waste.[12][13]

-

Waste Containers: Use appropriately labeled, sealed, and compatible containers for waste collection.[14]

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[14]

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

References

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. benchchem.com [benchchem.com]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 5. mun.ca [mun.ca]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. 1-(Naphthalen-2-yl)ethan-1-amine | C12H13N | CID 3857145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. nswai.org [nswai.org]

- 14. hsrm.umn.edu [hsrm.umn.edu]

An In-depth Technical Guide to (S)-1-(Naphthalen-2-yl)ethanamine Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride is a chiral aromatic amine of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique stereochemistry and the presence of a naphthalene moiety make it a valuable tool for the separation of racemic mixtures and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound hydrochloride, alongside detailed experimental protocols for its synthesis and application in chiral resolution. Furthermore, its potential as a monoamine reuptake inhibitor is explored, offering insights for drug development professionals.

Properties of this compound Hydrochloride

This compound hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to the free base.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound hydrochloride | [1] |

| CAS Number | 1630984-19-8 | [1] |

| Molecular Formula | C₁₂H₁₄ClN | [1] |

| Molecular Weight | 207.70 g/mol | [1] |

| Appearance | Solid | General Knowledge |

| Melting Point | 23 °C (for the free base) | |

| Boiling Point | 301.0 ± 11.0 °C at 760 mmHg (for the free base) | |

| Purity | ≥ 98% | [1] |

| Storage Temperature | 4 °C |

Spectral Data

-

¹H NMR: Proton NMR spectra of the free base, (S)-(-)-1-(2-Naphthyl)ethylamine, would show characteristic signals for the aromatic protons of the naphthalene ring, the methine proton of the ethylamine side chain, the methyl protons, and the amine protons.

-

¹³C NMR: Carbon NMR would reveal the distinct carbon environments within the naphthalene ring system and the ethylamine side chain.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the naphthalene ring.

Uses of this compound Hydrochloride

The primary applications of this compound stem from its chirality and its structural similarity to biologically active molecules.

Chiral Resolving Agent

This compound is a widely used chiral resolving agent for the separation of racemic carboxylic acids.[2] The principle of this application lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Asymmetric Synthesis

This chiral amine serves as a valuable building block and chiral auxiliary in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals.[2] Derivatives, such as Schiff bases, can act as chiral ligands in metal-catalyzed enantioselective reactions.[2]

Potential Pharmacological Applications

The structural motif of this compound is found in compounds with biological activity. Notably, it is considered a potential monoamine reuptake inhibitor, which is a mechanism of action for many antidepressant medications.[3] This suggests its potential as a lead compound for the development of new drugs targeting neurotransmitter systems.[3]

Experimental Protocols

Asymmetric Synthesis of this compound

A common method for the stereoselective synthesis of this compound is the asymmetric hydrogenation of 2-acetylnaphthalene oxime.[4]

Materials:

-

2-Acetylnaphthalene

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Chiral Iridium(III) catalyst with a chiral cyclopentadienyl ligand

-

Hydrogen gas

-

Strong Brønsted acid (e.g., HBF₄)

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

Oxime Formation: 2-Acetylnaphthalene is reacted with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide to form 2-acetylnaphthalene oxime.

-

Asymmetric Hydrogenation: The 2-acetylnaphthalene oxime is dissolved in an appropriate organic solvent. The chiral iridium catalyst and a strong Brønsted acid are added. The mixture is then subjected to hydrogenation at a suitable pressure and temperature. The reaction is monitored for completion.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any remaining reagents. The resulting this compound is purified, typically by chromatography.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride (e.g., HCl in isopropanol) to precipitate the hydrochloride salt, which can then be collected by filtration and dried.

Caption: Asymmetric Synthesis of this compound HCl.

Chiral Resolution of Racemic Ibuprofen

This protocol provides a general framework for the resolution of a racemic carboxylic acid, such as ibuprofen, using this compound. Optimization of solvent and temperature may be required.

Materials:

-

Racemic ibuprofen

-

This compound

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether (or other organic solvent for extraction)

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic ibuprofen in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of this compound in methanol. Slowly add the amine solution to the ibuprofen solution with stirring. Allow the mixture to cool slowly to room temperature and then in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomer.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add an aqueous solution of hydrochloric acid until the solution is acidic. This will protonate the amine and liberate the free carboxylic acid.

-

Extraction and Purification: Extract the liberated ibuprofen enantiomer with an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched ibuprofen. The enantiomeric excess can be determined by chiral HPLC.

Potential as a Monoamine Reuptake Inhibitor

Compounds with a structural resemblance to this compound have shown affinity for monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft.[3] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressants.

While specific binding affinity data (Kᵢ or IC₅₀ values) for this compound hydrochloride at the individual monoamine transporters are not widely published, its structural features suggest potential interactions. The naphthalene ring can engage in hydrophobic interactions within the transporter's binding pocket, and the protonated amine can form a crucial ionic bond with a conserved aspartate residue in the transporter.[5]

Further research, including competitive radioligand binding assays and in vitro uptake inhibition studies, is necessary to quantify the potency and selectivity of this compound hydrochloride for SERT, DAT, and NET. Such studies would elucidate its potential as a single, dual, or triple reuptake inhibitor and guide its further development as a therapeutic agent.

Caption: Hypothesized Mechanism of Action as a Monoamine Reuptake Inhibitor.

Safety and Handling

This compound hydrochloride should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[6][7][8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a versatile and valuable chiral compound with established applications in chiral resolution and asymmetric synthesis. Its potential as a monoamine reuptake inhibitor presents an exciting avenue for future research and drug development. This guide has provided a comprehensive overview of its properties, detailed experimental protocols, and insights into its pharmacological potential, serving as a valuable resource for researchers and scientists in the field. Further investigation into its specific interactions with biological targets will undoubtedly unlock its full potential in medicinal chemistry.

References

- 1. CAS 1630984-19-8 | this compound hydrochloride - Synblock [synblock.com]

- 2. This compound | 3082-62-0 | Benchchem [benchchem.com]

- 3. Buy this compound hydrochloride [smolecule.com]

- 4. Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using (S)-1-(Naphthalen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation using the chiral resolving agent (S)-1-(naphthalen-2-yl)ethanamine. This method is a fundamental technique in synthetic chemistry, crucial for the separation of enantiomers, which often exhibit different pharmacological and toxicological profiles.

Principle of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers from a racemic mixture. The process involves the reaction of a racemic carboxylic acid with an enantiomerically pure chiral resolving agent, in this case, this compound. This reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine].

Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably solubility in a given solvent. This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Once isolated, the diastereomerically pure salt is treated with an acid to liberate the enantiomerically enriched carboxylic acid and regenerate the resolving agent.

Applications

The chiral resolution of carboxylic acids is a critical step in the development and synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals. Many biologically active molecules contain chiral carboxylic acid moieties, and their therapeutic efficacy is often associated with a single enantiomer. This protocol is applicable to the resolution of various racemic carboxylic acids, particularly those in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen, as well as other chiral carboxylic acids used as synthetic intermediates.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using this compound. It is important to note that the optimal conditions, including solvent, temperature, and stoichiometry, are substrate-dependent and may require empirical optimization.

-

Racemic carboxylic acid

-

This compound (enantiomerically pure)

-

Solvents for crystallization (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)

-

Heating and stirring apparatus (hot plate with magnetic stirrer)

-

Filtration apparatus (Büchner funnel, vacuum flask)

-

Rotary evaporator

-

Analytical instrumentation for determining enantiomeric and diastereomeric excess (e.g., chiral HPLC, polarimeter, NMR with a chiral shift reagent).

-

Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable heated solvent or solvent mixture.

-

Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent. Slowly add the amine solution to the carboxylic acid solution with continuous stirring. Note: Starting with 0.5 equivalents of the resolving agent can sometimes lead to a higher diastereomeric excess in the crystallized salt.

-

Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the precipitated salt. The formation of a crystalline precipitate indicates the formation of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the more soluble diastereomeric salt.

-

Drying: Dry the isolated diastereomeric salt under vacuum.

To improve the diastereomeric purity of the isolated salt, a recrystallization step can be performed.

-

Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling if necessary.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Acidification: Suspend the diastereomerically pure salt in a biphasic mixture of water and a suitable organic extraction solvent (e.g., ethyl acetate).

-

Extraction: Cool the mixture in an ice bath and add 2 M HCl solution dropwise with vigorous stirring until the aqueous layer is acidic (pH 1-2). The free carboxylic acid will be extracted into the organic layer, while the protonated resolving agent will remain in the aqueous layer.

-

Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

-